molecular formula C10H8N2O2 B11706607 (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

Cat. No.: B11706607
M. Wt: 188.18 g/mol
InChI Key: MONMGLBZOWLFBG-WEVVVXLNSA-N
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Description

(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolecarboxaldehyde with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine or oxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-2-ylmethylene)oxazol-5(4H)-one
  • 2-Methyl-4-(pyridin-4-ylmethylene)oxazol-5(4H)-one
  • 2-Methyl-4-(quinolin-3-ylmethylene)oxazol-5(4H)-one

Uniqueness

(E)-2-Methyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the configuration of the double bond (E-configuration) can lead to distinct interactions with biological targets compared to its isomers.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(4E)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5+

InChI Key

MONMGLBZOWLFBG-WEVVVXLNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CN=CC=C2)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CN=CC=C2)C(=O)O1

Origin of Product

United States

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